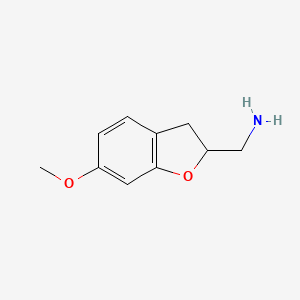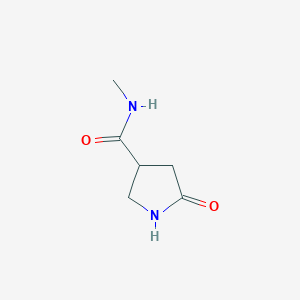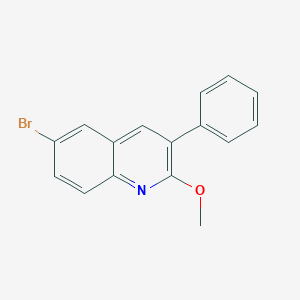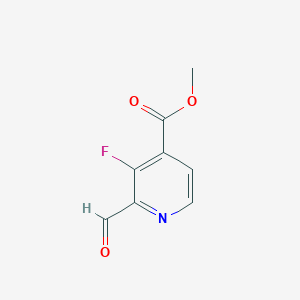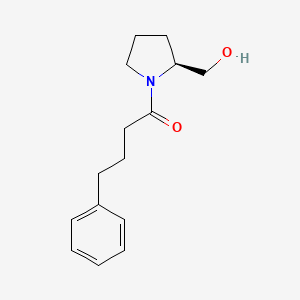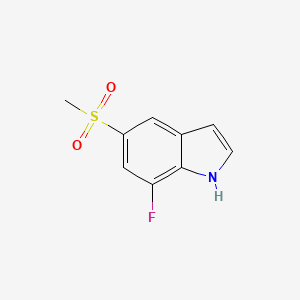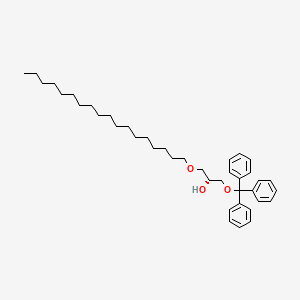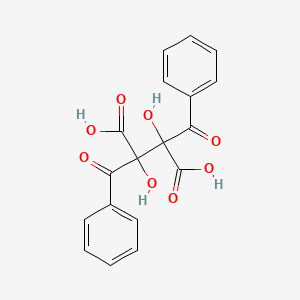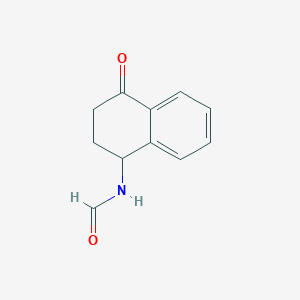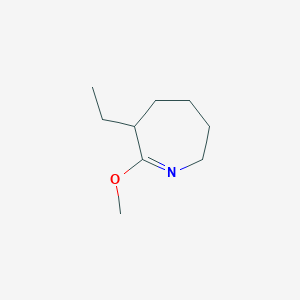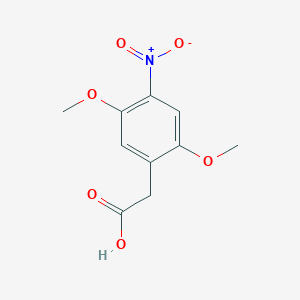
2-(2,5-Dimethoxy-4-nitrophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dimethoxy-4-nitrophenyl)acetic acid is a chemical compound with the molecular formula C10H11NO6 and a molecular weight of 241.2 g/mol. It is known for its potential applications in various fields of research and industry. This compound is characterized by the presence of two methoxy groups and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxy-4-nitrophenyl)acetic acid typically involves the nitration of 2,5-dimethoxyphenylacetic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,5-Dimethoxy-4-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Esterification: Alcohols with acid catalysts like sulfuric acid or hydrochloric acid.
Major Products Formed
Reduction: 2-(2,5-Dimethoxy-4-aminophenyl)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives have been explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has investigated its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,5-Dimethoxy-4-nitrophenyl)acetic acid and its derivatives depends on the specific application and the target molecules involved. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile: Similar structure with a nitrile group instead of a carboxylic acid group.
4,5-Dimethoxy-2-nitrophenylacetic acid: Similar structure with different substitution patterns on the phenyl ring.
Uniqueness
2-(2,5-Dimethoxy-4-nitrophenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and nitro groups on the phenyl ring allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Eigenschaften
Molekularformel |
C10H11NO6 |
|---|---|
Molekulargewicht |
241.20 g/mol |
IUPAC-Name |
2-(2,5-dimethoxy-4-nitrophenyl)acetic acid |
InChI |
InChI=1S/C10H11NO6/c1-16-8-5-7(11(14)15)9(17-2)3-6(8)4-10(12)13/h3,5H,4H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
ZRPSQSSTOPCPMC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1CC(=O)O)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
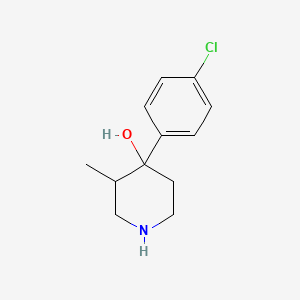
![(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)hydroxyiminoacetonitrile](/img/structure/B8521205.png)
![Cyclopentanesulfonic acid [2-(1H-indol-3-yl)-ethyl]-amide](/img/structure/B8521212.png)
![4-[(Methyl)(methylsulfonyl)amino]benzoic acid methyl ester](/img/structure/B8521224.png)
